![molecular formula C10H8ClFO B3181596 7-chloro-5-fluoro-3,4-dihydronaphthalen-1(2H)-one CAS No. 945389-25-3](/img/structure/B3181596.png)
7-chloro-5-fluoro-3,4-dihydronaphthalen-1(2H)-one
Overview
Description
7-chloro-5-fluoro-3,4-dihydronaphthalen-1(2H)-one, also known as JNJ-42165279, is a novel compound that has gained significant attention in scientific research. It belongs to the class of naphthalene derivatives and has shown potential in various therapeutic applications.
Mechanism of Action
7-chloro-5-fluoro-3,4-dihydronaphthalen-1(2H)-one acts as a selective antagonist of the alpha-7 nicotinic acetylcholine receptor, which is a ligand-gated ion channel that is widely expressed in the central nervous system. The compound binds to the receptor and prevents the binding of the endogenous ligand, acetylcholine, which leads to the inhibition of ion channel opening. This results in a decrease in the release of various neurotransmitters, including dopamine, serotonin, and norepinephrine, which are involved in mood regulation.
Biochemical and Physiological Effects:
7-chloro-5-fluoro-3,4-dihydronaphthalen-1(2H)-one has been shown to have various biochemical and physiological effects. It has been shown to reduce anxiety-like behavior in animal models, suggesting its potential as an anxiolytic agent. The compound has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. Additionally, 7-chloro-5-fluoro-3,4-dihydronaphthalen-1(2H)-one has been shown to have anti-inflammatory and neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of 7-chloro-5-fluoro-3,4-dihydronaphthalen-1(2H)-one is its selectivity for the alpha-7 nicotinic acetylcholine receptor, which makes it a useful tool for studying the physiological and pathological roles of this receptor. However, one of the limitations of this compound is its relatively low potency, which may require higher concentrations for effective inhibition of the receptor. Additionally, the compound has limited solubility in water, which may pose challenges for in vivo experiments.
Future Directions
7-chloro-5-fluoro-3,4-dihydronaphthalen-1(2H)-one has shown significant potential in various therapeutic applications, and future research is needed to further explore its mechanisms of action and potential clinical applications. One future direction could be to investigate the compound's effects on other neurotransmitter systems, such as the glutamate and GABA systems, which are also involved in mood regulation and cognitive function. Additionally, further studies are needed to determine the optimal dosing and administration of 7-chloro-5-fluoro-3,4-dihydronaphthalen-1(2H)-one for clinical use. Finally, future research could also investigate the potential of 7-chloro-5-fluoro-3,4-dihydronaphthalen-1(2H)-one as a therapeutic agent for other neurological disorders, such as Parkinson's disease and multiple sclerosis.
In conclusion, 7-chloro-5-fluoro-3,4-dihydronaphthalen-1(2H)-one is a novel compound that has shown significant potential in various therapeutic applications. Its selectivity for the alpha-7 nicotinic acetylcholine receptor and its anti-inflammatory and neuroprotective effects make it a promising candidate for the treatment of anxiety, depression, cognitive disorders, and neurodegenerative diseases. Further research is needed to explore its mechanisms of action and potential clinical applications.
Scientific Research Applications
7-chloro-5-fluoro-3,4-dihydronaphthalen-1(2H)-one has shown potential in various therapeutic applications, including the treatment of anxiety, depression, and cognitive disorders. It acts as a selective antagonist of the alpha-7 nicotinic acetylcholine receptor, which is involved in various physiological processes such as learning, memory, and attention. The compound has also been shown to have anti-inflammatory and neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases.
properties
IUPAC Name |
7-chloro-5-fluoro-3,4-dihydro-2H-naphthalen-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClFO/c11-6-4-8-7(9(12)5-6)2-1-3-10(8)13/h4-5H,1-3H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTASVQLMUBSTRB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2F)Cl)C(=O)C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClFO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-chloro-5-fluoro-3,4-dihydronaphthalen-1(2H)-one |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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